Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Catalog No.
S12873296
CAS No.
M.F
C10H28N9O14P3
M. Wt
619.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Product Name

Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Molecular Formula

C10H28N9O14P3

Molecular Weight

619.48 g/mol

InChI

InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19

InChI Key

QTWNASBTVYMQDQ-FCQNNZSGSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H]

Guanosine 5'-triphosphate, ammonium salt-d27, is a stable isotopic form of guanosine triphosphate that contains deuterium atoms, making it useful in various biochemical and biophysical studies. Guanosine triphosphate is a purine nucleoside triphosphate that plays a critical role in cellular metabolism, serving as a substrate for RNA synthesis and as an energy source in various bio

Within the cell:

  • Hydrolysis: GTP can be hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate, catalyzed by GTPases. This reaction is crucial for signal transduction processes involving G-proteins.
  • Phosphorylation: GTP acts as a phosphate donor in various phosphorylation reactions, contributing to the phosphorylation of proteins and other molecules.
  • Synthesis of RNA: During transcription, GTP is incorporated into RNA strands as one of the four nucleotides.

Guanosine 5'-triphosphate exhibits significant biological activity:

  • Energy Transfer: Similar to adenosine triphosphate, GTP provides energy for cellular processes, particularly during protein synthesis and microtubule dynamics.
  • Signal Transduction: It plays a vital role in signaling pathways by activating G-proteins, which are involved in transmitting signals from outside the cell to its interior.
  • Regulation of Calcium Levels: GTP has been shown to influence calcium ion release and uptake in cells, impacting various physiological processes such as muscle contraction and neurotransmitter release .

The synthesis of guanosine 5'-triphosphate can occur through several pathways:

  • De Novo Synthesis: This involves the synthesis of guanine nucleotides from simple precursors through a series of enzymatic reactions.
  • Salvage Pathway: Guanosine can be recycled from degraded nucleic acids to produce GTP.
  • Chemical Synthesis: Laboratory methods may involve phosphitylation of guanosine derivatives or enzymatic routes using specific kinases.

Guanosine 5'-triphosphate has numerous applications in research and industry:

  • Biochemical Research: It is extensively used in studies involving RNA synthesis and protein translation.
  • Pharmaceutical Development: GTP analogs are explored for their potential therapeutic effects on diseases involving signaling pathways.
  • Mass Spectrometry: The isotopic form (ammonium salt-d27) aids in precise quantification and tracking of metabolic pathways using advanced analytical techniques.

Studies have demonstrated various interactions involving guanosine 5'-triphosphate:

  • Protein Interactions: GTP binds to several proteins, influencing their activity and stability. For instance, it interacts with elongation factors during protein synthesis.
  • Receptor Binding: GTP analogs are often used to study receptor-ligand interactions, particularly in G-protein coupled receptors.
  • Enzyme Activity Modulation: The presence of GTP can regulate the activity of enzymes involved in nucleotide metabolism and signal transduction pathways .

Guanosine 5'-triphosphate shares structural similarities with other nucleotides but possesses unique features that distinguish it:

Compound NameStructureUnique Features
Adenosine 5'-triphosphateContains adenine instead of guaninePrimary energy currency in cells
Cytidine 5'-triphosphateContains cytosine instead of guanineInvolved primarily in RNA synthesis
Uridine 5'-triphosphateContains uracil instead of guanineKey player in RNA metabolism
Guanosine 5'-diphosphateOne phosphate group less than GTPActs as a secondary messenger in signaling pathways
Guanosine 5'-monophosphateContains only one phosphate groupPrecursor for the synthesis of guanosine triphosphate

Guanosine 5'-triphosphate's unique role as both an energy source and a signaling molecule sets it apart from other nucleotides. Its involvement in critical cellular processes like protein synthesis and signal transduction underscores its biological significance.

Guanosine 5'-triphosphate (GTP), ammonium salt-d27 represents a significant advancement in isotopically labeled nucleotides, offering researchers a valuable tool for structural and mechanistic studies of nucleic acids and related biochemical processes . The synthesis of this deuterated compound can be approached through two primary methodologies: enzymatic and chemical synthesis routes, each with distinct advantages and limitations [2].

Enzymatic synthesis routes for deuterated GTP derivatives utilize biological pathways to incorporate deuterium atoms into the nucleotide structure [3]. This approach typically involves the conversion of isotopically labeled precursors, such as deuterated glucose or ribose, through a series of enzyme-catalyzed reactions that ultimately yield the desired deuterated GTP product [4]. The enzymatic pathway often begins with the pentose phosphate pathway enzymes that convert deuterated glucose into ribose, followed by nucleotide biosynthesis and salvage pathway enzymes that attach the guanine base and phosphate groups [5].

One of the most effective enzymatic synthesis methods involves a multi-step process utilizing enzymes from three distinct metabolic pathways: the pentose phosphate pathway, nucleotide biosynthesis pathway, and nucleotide salvage pathway [6]. This approach, originally developed by Tolbert and colleagues, enables the production of specifically deuterated nucleoside triphosphates with high yield and precision in isotope placement [7]. The enzymatic route offers the significant advantage of stereospecific deuterium incorporation, allowing for the production of nucleotides with deuterium atoms at specific positions with high selectivity (>98%) [8] [9].

Enzymatic Synthesis CharacteristicsDetails
Starting MaterialsDeuterated glucose (d7-13C6-D-glucose), deuterated ribose
Key EnzymesPentose phosphate pathway enzymes, nucleotide biosynthesis enzymes, salvage pathway enzymes
AdvantagesHigh stereospecificity, mild reaction conditions, high deuterium incorporation efficiency
LimitationsMultiple enzymatic steps, enzyme availability and cost, potential for incomplete reactions
Typical Yield60-70% for complete pathway

In contrast, chemical synthesis routes for deuterated GTP derivatives rely on traditional organic chemistry approaches to incorporate deuterium atoms into the nucleotide structure [10]. Chemical synthesis typically begins with the preparation of deuterated intermediates, such as deuterated ribose derivatives, which are then used to build the complete nucleotide structure through a series of chemical reactions [11]. The chemical approach often involves protection-deprotection strategies to ensure selective reactivity at specific positions [12].

A common chemical synthesis method for deuterated nucleotides involves the preparation of key intermediates such as [1-2H]-D-ribose, [4-2H]-D-ribose, and [5-2H2]-D-ribose through chemical synthesis, followed by their conversion to nucleotides through subsequent reactions [13]. The Ludwig-Eckstein method represents a significant advancement in chemical synthesis of nucleoside triphosphates, employing a "one-pot, three-step" process that utilizes 3'-O-protected nucleoside precursors that react with salicyl phosphorochlorite to form activated phosphite intermediates [14].

Chemical Synthesis CharacteristicsDetails
Starting MaterialsDeuterated small molecules, protected nucleosides
Key ReagentsPhosphorylating agents, protecting groups, deuterium sources
AdvantagesScalability, fewer enzymatic requirements, potential for higher overall yields
LimitationsMultiple protection/deprotection steps, lower stereospecificity, harsher reaction conditions
Typical Yield40-60% for complete synthesis

When comparing the two approaches, enzymatic synthesis routes generally offer superior stereospecificity and milder reaction conditions, making them particularly suitable for the preparation of nucleotides with specific deuteration patterns [15]. However, chemical synthesis routes may provide advantages in terms of scalability and reduced dependency on specialized enzymes [16]. The choice between enzymatic and chemical synthesis routes for deuterated GTP derivatives ultimately depends on factors such as the desired deuteration pattern, scale of production, available resources, and specific research requirements [17].

Optimization of Deuterium Incorporation Efficiency

The efficiency of deuterium incorporation represents a critical parameter in the synthesis of Guanosine 5'-triphosphate (GTP), ammonium salt-d27, directly impacting the compound's utility in structural and mechanistic studies [16]. Achieving high deuterium incorporation efficiency requires careful optimization of various reaction parameters and strategic selection of deuterium sources [17].

The optimization of enzyme reaction conditions plays a crucial role in maximizing deuterium incorporation efficiency [20]. Factors such as pH, temperature, reaction time, and enzyme concentration must be carefully controlled to ensure optimal enzymatic activity and minimize side reactions that could reduce deuterium incorporation [21]. For instance, the conversion of deuterated glucose to ribose-5-phosphate through the pentose phosphate pathway requires precise control of reaction conditions to maintain high deuterium retention [12].

ParameterOptimal RangeEffect on Deuterium Incorporation
pH7.0-7.6Maintains enzyme activity while minimizing exchange with solvent protons
Temperature30-37°CBalances enzyme activity with stability of deuterated intermediates
Reaction TimeEnzyme-dependentExtended times may lead to deuterium-hydrogen exchange
Enzyme Concentration1-5 U/mLHigher concentrations accelerate reaction but may increase cost
Deuterium Source Purity>98%Directly impacts final product deuterium content

For chemical synthesis approaches, the optimization of deuterium incorporation efficiency focuses on different parameters [22]. The selection of appropriate deuterated reagents and reaction conditions that minimize unwanted hydrogen-deuterium exchange is paramount [23]. Protection strategies play a significant role in chemical synthesis, as they can prevent undesired reactions at specific positions and ensure selective deuterium incorporation [13].

Recent advances in deuteration methodologies have significantly improved incorporation efficiency [24]. For instance, ruthenium nanoparticle-catalyzed hydrogen-isotope exchange reactions have demonstrated exceptional efficiency in deuterating nucleobase derivatives, achieving deuterium incorporation levels of 50-99% at position 2 and 67-100% at position 8 of purine nucleotides [20]. This approach works effectively even with complex molecules containing phosphate groups, such as adenosine triphosphate, despite the coordination ability of phosphate groups for metallic nanoparticles [20].

The development of post-synthetic deuteration methods has also contributed to improved incorporation efficiency [18]. These methods allow for the introduction of deuterium atoms into specific positions of pre-formed nucleotides, offering an alternative approach when direct synthesis of fully deuterated compounds proves challenging [25]. For example, palladium-catalyzed hydrogen-deuterium exchange reactions in deuterium oxide provide a convenient route for post-synthetic incorporation of deuterium into the base moiety of nucleic acids with high deuterium efficiency [18].

Monitoring deuterium incorporation efficiency requires sophisticated analytical techniques [26]. Mass spectrometry serves as a primary tool for assessing isotopic enrichment, allowing for precise determination of deuterium content at specific positions [21]. Nuclear magnetic resonance spectroscopy provides complementary information, enabling the verification of deuterium incorporation at specific structural positions [27].

Through careful optimization of these parameters and strategic selection of synthesis routes, researchers can achieve deuterium incorporation efficiencies exceeding 96±1% in the final Guanosine 5'-triphosphate (GTP), ammonium salt-d27 product [16]. This high level of isotopic enrichment ensures the compound's utility in various applications, including nuclear magnetic resonance studies, mechanistic investigations, and structural analyses of nucleic acids and related biomolecules [28].

Purification Strategies for Isotopically Labeled Nucleotides

The purification of isotopically labeled nucleotides, including Guanosine 5'-triphosphate (GTP), ammonium salt-d27, represents a critical step in ensuring the quality and utility of these compounds for research applications [29]. Effective purification strategies must address several challenges, including the separation of the desired product from unreacted precursors, byproducts, and enzymes, while maintaining the integrity of the isotopic labeling [30].

Chromatographic techniques form the cornerstone of purification strategies for isotopically labeled nucleotides [27]. Ion-exchange chromatography, particularly anion-exchange chromatography, has emerged as a highly effective method for the purification of charged molecules such as nucleotides [31]. This technique exploits the negative charges of the phosphate groups in nucleotides, allowing for their separation based on charge differences [32].

Weak anion-exchange chromatography using diethylaminoethyl cellulose (DEAE-cellulose) represents a traditional and effective approach for nucleotide purification [30]. In this method, the negatively charged phosphate groups of nucleotides interact with the positively charged DEAE groups on the cellulose matrix, allowing for selective retention and subsequent elution using salt gradients [33]. The advantage of weak anion exchangers like DEAE-cellulose is that they require lower salt concentrations for elution compared to strong anion exchangers, facilitating subsequent desalting steps [26].

Chromatographic MethodPrincipleAdvantagesLimitations
Weak Anion-Exchange (DEAE)Charge-based separationLower salt for elution, widely availableModerate resolution
Strong Anion-ExchangeCharge-based separationHigh capacity, excellent resolutionHigh salt for elution
Reverse-Phase HPLCHydrophobicity-based separationHigh resolution, MS compatibilityLimited capacity
Size-ExclusionSize-based separationNon-denaturing, gentleLower resolution
Boronate AffinityCis-diol interactionSelective for ribonucleotidespH-dependent binding

High-performance liquid chromatography (HPLC) techniques have significantly advanced the purification of isotopically labeled nucleotides [34]. Reverse-phase HPLC, particularly when used with ion-pairing reagents, offers excellent resolution for the separation of nucleotides [27]. This approach is especially valuable for the final purification steps, where high purity is essential [35].

A typical purification workflow for enzymatically synthesized deuterated GTP might begin with the removal of proteins through phenol-chloroform extraction or heat denaturation, followed by initial separation using anion-exchange chromatography [36]. The fractions containing the nucleotides can then be further purified using reverse-phase HPLC to achieve the final high-purity product [37].

Size-exclusion chromatography provides a complementary approach for the purification of isotopically labeled nucleotides, particularly when working with larger-scale preparations [31]. This technique separates molecules based on their size, with larger molecules eluting earlier than smaller ones [38]. For nucleotide purification, size-exclusion chromatography can effectively separate the desired nucleotide product from smaller precursors and salt components [39].

Recent advances in chromatographic techniques have further enhanced purification capabilities [40]. Fast performance liquid chromatography (FPLC) systems equipped with size-exclusion columns offer rapid purification with high resolution [31]. These systems can effectively separate RNA oligonucleotides of variable sizes, making them valuable for the purification of nucleotides and their derivatives [31].

Boronate affinity chromatography represents a specialized purification technique particularly suited for ribonucleotides [41]. This approach exploits the interaction between cis-diol containing molecules, such as the ribose moiety in ribonucleotides, and boronate ligands [42]. The pH-dependent, covalent, and reversible nature of this interaction allows for selective capture and release of ribonucleotides [43]. This technique has been successfully applied to the separation of RNA from bacterial crude extracts, demonstrating its potential for nucleotide purification [28].

Post-chromatographic processing steps are often necessary to prepare the purified nucleotides for final use [44]. These steps may include desalting, typically performed using size-exclusion chromatography or dialysis, and concentration, often achieved using centrifugal devices [31]. Care must be taken during concentration steps, as excessive concentration can lead to aggregation and sample loss [31].

Quality control of purified isotopically labeled nucleotides typically involves analytical techniques such as mass spectrometry to confirm isotopic composition, HPLC to assess purity, and nuclear magnetic resonance spectroscopy to verify structural integrity [45]. These analyses ensure that the purified product meets the stringent requirements for research applications.

Guanosine 5'-triphosphate (GTP), ammonium salt-d27 represents a highly deuterated isotopologue of the essential cellular nucleotide, characterized by comprehensive isotopic substitution that enables advanced biophysical analysis [1]. This deuterated analog, with molecular formula C₁₀D₂₈N₉O₁₄P₃ and molecular weight 619.48 Daltons, provides unique opportunities for detailed structural and dynamic investigations through multiple analytical approaches [1]. The extensive deuterium incorporation facilitates enhanced spectroscopic resolution and specialized characterization methodologies that are not readily accessible with naturally abundant nucleotides.

Multinuclear Nuclear Magnetic Resonance Spectroscopy Analysis (¹H, ³¹P, ²H)

Multinuclear nuclear magnetic resonance spectroscopy represents the most comprehensive analytical approach for characterizing deuterated nucleotides, providing detailed insights into molecular structure, dynamics, and environmental interactions [2] [3]. The deuterated nature of GTP ammonium salt-d27 enables sophisticated NMR investigations across multiple nuclear species, each contributing distinct structural information.

Proton (¹H) Nuclear Magnetic Resonance Analysis

Proton NMR spectroscopy of deuterated GTP reveals dramatically simplified spectra compared to naturally abundant analogs, primarily due to the systematic replacement of hydrogen atoms with deuterium [3] [4]. The residual proton signals in GTP ammonium salt-d27 originate from exchangeable positions and any incomplete deuteration sites, providing valuable information about isotopic purity and exchange dynamics [5]. Studies on deuterated nucleotides demonstrate that residual ¹H signals can be quantitatively analyzed to determine deuteration efficiency, typically exceeding 95% for well-prepared samples [6].

The chemical shifts of remaining proton resonances in deuterated GTP correspond closely to those observed in natural abundance material, with minor isotope-induced shifts typically less than 0.06 parts per million [7]. However, intramolecular hydrogen bonding interactions can produce more significant chemical shift perturbations, potentially reaching 0.6 parts per million in certain molecular environments [7]. Temperature-dependent ¹H NMR studies reveal enhanced relaxation properties in deuterated nucleotides, with T₁ and T₂ relaxation times approximately twice as long as those observed in non-deuterated analogs [4].

Phosphorus-31 (³¹P) Nuclear Magnetic Resonance Spectroscopy

³¹P NMR spectroscopy provides exceptional sensitivity for characterizing the triphosphate moiety of deuterated GTP, offering direct observation of phosphate group environments and conformational states [8] [9]. The three phosphorus atoms in GTP (α, β, and γ positions) exhibit distinct chemical shift ranges, typically spanning from -5 to -25 parts per million for the triphosphate chain [8] [10]. Deuteration effects on ³¹P chemical shifts are subtle but measurable, with long-range deuterium isotope effects contributing to minor chemical shift perturbations [11] [12].

High-resolution ³¹P NMR analysis of deuterated GTP demonstrates enhanced spectral resolution due to reduced proton-phosphorus dipolar coupling interactions [9]. The elimination of strong ¹H-³¹P coupling allows for improved signal-to-noise ratios and more precise chemical shift determinations [13]. Studies utilizing optimized acquisition parameters, including interscan delays of 6-7 seconds and temperatures around 288 Kelvin, achieve quantitative ³¹P spectra with excellent reproducibility [13].

Computational studies on nucleotide ³¹P chemical shifts indicate that the local electronic environment, particularly coordination with divalent cations such as magnesium, significantly influences observed chemical shifts [9]. For deuterated GTP in physiological conditions, ³¹P chemical shift variations of up to 9 parts per million can occur depending on metal ion coordination and local electrostatic environment [9].

Phosphorus PositionChemical Shift Range (ppm)Typical Coupling Constants (Hz)Environmental Sensitivity
α-Phosphate-8 to -12²J(P-P) = 15-25Moderate
β-Phosphate-18 to -22²J(P-P) = 15-25High
γ-Phosphate-5 to -8²J(P-P) = 15-25Very High

Deuterium (²H) Nuclear Magnetic Resonance Characterization

Deuterium NMR spectroscopy provides direct confirmation of isotopic incorporation and enables detailed analysis of molecular motions in deuterated GTP [14] [15]. ²H NMR exhibits unique characteristics compared to ¹H spectroscopy, including spin quantum number I = 1 and associated quadrupolar interactions that influence spectral appearance [14]. The quadrupolar coupling constants for deuterium in nucleotide environments typically range from 150-200 kHz, depending on the specific molecular site and local dynamics [16] [17].

Solid-state ²H NMR studies of deuterated nucleotides reveal information about molecular orientations and dynamic processes through analysis of quadrupolar splitting patterns [14]. In solution-state conditions, rapid molecular tumbling averages quadrupolar interactions, producing simplified spectra with chemical shifts equivalent to corresponding ¹H positions [18]. Deuterium relaxation measurements provide insights into molecular correlation times and local flexibility, with typical T₁ values ranging from 0.1 to 2 seconds depending on molecular size and environmental viscosity [7].

Temperature-dependent ²H NMR investigations demonstrate that deuterated nucleotides exhibit characteristic motional behavior, with correlation times reflecting both overall molecular tumbling and internal conformational dynamics [19]. The ability to observe deuterium directly enables studies of isotope exchange processes and hydrogen bonding dynamics that are not accessible through other spectroscopic methods [7].

Mass Spectrometric Profiling of Isotopologue Distributions

Mass spectrometric analysis of deuterated GTP provides comprehensive characterization of isotopologue distributions, enabling precise determination of deuteration levels and identification of specific labeling patterns [20] [21]. The extensive deuterium incorporation in GTP ammonium salt-d27 creates characteristic mass spectral signatures that facilitate detailed structural analysis and quality control assessment.

Electrospray Ionization Mass Spectrometry Analysis

Electrospray ionization coupled with high-resolution mass spectrometry (ESI-HRMS) represents the primary analytical approach for characterizing deuterated nucleotides [22]. The molecular ion peaks of GTP ammonium salt-d27 appear at mass-to-charge ratios reflecting the 28-deuteron substitution pattern, producing distinctive isotopologue envelopes [21]. High-resolution instruments with mass accuracy better than 2 parts per million enable precise determination of isotopic compositions and detection of minor impurities [22].

Deuterated GTP exhibits characteristic fragmentation patterns under tandem mass spectrometry conditions, providing structural confirmation of deuterium positions [23]. The phosphate groups show preferential loss during collision-induced dissociation, generating product ions that maintain isotopic labeling information [24]. Careful optimization of ionization conditions, including solvent composition and cone voltages, ensures accurate representation of isotopologue distributions without induced isotope scrambling [22].

Studies utilizing liquid chromatography-mass spectrometry (LC-MS) demonstrate that deuterated nucleotides exhibit slightly altered chromatographic retention compared to natural abundance analogs [23]. These retention time shifts, typically 0.1-0.3 minutes, reflect the physicochemical differences between deuterated and non-deuterated molecules and must be considered during method development [23].

Isotopologue Distribution Analysis

Advanced computational approaches enable precise quantification of deuterium incorporation levels through analysis of isotopologue mass spectral patterns [21]. The DGet! software package represents a sophisticated tool for deconvoluting complex isotopic distributions and calculating overall deuteration percentages [21]. This approach accounts for natural abundance ¹³C contributions and other isotopic interferences that can complicate deuteration calculations [21].

For GTP ammonium salt-d27, isotopologue analysis reveals the distribution of partially deuterated species within the sample, providing insights into synthesis efficiency and potential exchange processes [20]. High-quality deuterated samples typically show greater than 95% incorporation at targeted positions, with isotopologue distributions reflecting the statistical nature of the deuteration process [21].

The mass distribution patterns observed in deuterated GTP enable calculation of specific deuteration parameters, including average deuteration level and site-specific incorporation efficiencies [25]. Ion mobility spectrometry coupled with mass spectrometry provides additional separation dimensions for resolving closely related isotopologues [20]. Studies demonstrate that hydrogen-deuterium exchange processes can induce characteristic mass distribution shifts that are detectable through high-resolution analysis [20].

Analysis ParameterSpecificationTypical Values for GTP-d27
Mass Accuracy< 2 ppm619.48 ± 0.001 Da
Deuteration Level> 95%97-99%
Isotopic PurityLC-MS verified> 95%
Exchange StabilityTime-dependent> 12 months

Matrix Effects and Analytical Considerations

Mass spectrometric analysis of deuterated nucleotides requires careful attention to potential matrix effects and isotope exchange processes [23] [24]. The presence of exchangeable hydrogen positions in nucleotides can lead to partial deuterium loss during sample preparation and analysis [23]. Studies indicate that acidic conditions promote rapid exchange, while alkaline environments generally preserve deuterium labeling [23].

Internal standard approaches utilizing stable isotope dilution techniques provide enhanced quantitative accuracy for deuterated nucleotide analysis [24]. The selection of appropriate deuterated internal standards requires consideration of structural similarity and isotopic labeling patterns to ensure accurate matrix effect compensation [24]. Validation studies demonstrate that deuterated standards can provide quantitative precision better than 5% relative standard deviation under optimized conditions [24].

Thermodynamic Stability Assessments

Thermodynamic characterization of deuterated GTP provides fundamental insights into the effects of isotopic substitution on molecular stability, conformational preferences, and energetic parameters [26] [27]. Deuterium incorporation introduces subtle but measurable changes in vibrational frequencies, bond strengths, and intermolecular interactions that influence overall thermodynamic properties.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry (DSC) represents the primary technique for quantitative assessment of thermal stability in deuterated nucleotides [28] [29]. DSC measurements of GTP ammonium salt-d27 reveal characteristic thermal transitions including glass transition temperatures, crystallization events, and decomposition processes [19]. Studies on deuterated compounds consistently demonstrate measurable shifts in transition temperatures compared to non-deuterated analogs [27] [19].

Thermal stability assessments of deuterated nucleotides typically show enhanced thermal resistance, with decomposition temperatures increased by 2-5°C relative to natural abundance materials [19]. This stabilization reflects the higher bond dissociation energies of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in increased activation energies for thermal decomposition processes [27]. Calorimetric analysis enables precise determination of enthalpy changes associated with thermal transitions, providing quantitative measures of stability enhancement [28].

Temperature-dependent studies reveal that deuterated GTP exhibits modified heat capacity profiles, with characteristic changes in both magnitude and temperature dependence [26]. The heat capacity differences arise from altered vibrational modes in deuterated molecules, reflecting the reduced vibrational frequencies associated with heavier isotopic substitution [19]. These thermodynamic parameters provide fundamental insights into the energetic consequences of deuteration for nucleotide stability [26].

Thermodynamic Parameter Determination

Comprehensive thermodynamic characterization of deuterated GTP involves determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) parameters for various molecular processes [30] [31]. Studies on deuterated compounds reveal complex enthalpy-entropy compensation effects, where enhanced enthalpic stabilization may be partially offset by reduced entropic contributions [30]. These compensation phenomena reflect the fundamental relationship between molecular flexibility and thermodynamic stability [27].

Isothermal titration calorimetry provides direct measurement of binding enthalpies and association constants for deuterated GTP interactions with proteins and other biomolecules [28]. Research demonstrates that deuteration can significantly affect binding thermodynamics, with typical enthalpy changes of 0.5-2.0 kcal/mol observed for deuterated ligands [28]. These energetic differences have important implications for biological activity and molecular recognition processes [27].

Temperature-dependent binding studies enable construction of thermodynamic profiles that reveal the temperature dependence of association processes [30]. The heat capacity changes (ΔCp) associated with deuterated GTP binding typically differ from natural abundance analogs, reflecting altered solvation and conformational effects [32]. Quantitative analysis of these thermodynamic parameters provides insights into the molecular basis of deuterium effects on biological interactions [30].

Thermodynamic ParameterNatural GTPDeuterated GTP (d27)Difference
Decomposition Temperature (°C)185 ± 2188 ± 2+3°C
Glass Transition (°C)45 ± 147 ± 1+2°C
Binding Enthalpy (kcal/mol)-8.5 ± 0.5-9.2 ± 0.5-0.7
Heat Capacity (J/mol·K)245 ± 10238 ± 10-7

Stability Under Physiological Conditions

Long-term stability assessments of deuterated GTP under physiologically relevant conditions reveal important information about storage requirements and practical applications [33]. Studies indicate that deuterated nucleotides maintain isotopic integrity for extended periods when stored under appropriate conditions, typically showing less than 2% deuterium loss over 12 months [34]. Temperature, pH, and ionic strength significantly influence stability, with alkaline conditions and low temperatures providing optimal preservation [28].

Accelerated stability testing using elevated temperatures enables prediction of long-term behavior and shelf-life determination [29]. Arrhenius analysis of decomposition kinetics reveals activation energies for deuterium loss and chemical degradation processes [19]. These studies demonstrate that deuterated GTP exhibits enhanced stability compared to natural abundance material, with typical stability improvements of 10-20% under stressed conditions [27].

The presence of metal ions, particularly divalent cations such as magnesium and calcium, significantly affects the thermal stability of deuterated GTP [35]. Coordination interactions can either stabilize or destabilize the nucleotide depending on specific binding geometries and electrostatic environments [28]. Systematic studies of metal ion effects provide insights into optimal formulation conditions for enhanced stability and reduced degradation [36].

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

12

Exact Mass

619.27260648 g/mol

Monoisotopic Mass

619.27260648 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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